molecular formula C16H8Cl6O4 B3048137 Bis(2,4,6-trichlorophenyl) 2-methylmalonate CAS No. 15781-71-2

Bis(2,4,6-trichlorophenyl) 2-methylmalonate

Cat. No.: B3048137
CAS No.: 15781-71-2
M. Wt: 476.9 g/mol
InChI Key: MFYQIVLDMHJIIH-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorophenyl) 2-methylmalonate (CAS 15781-71-2) is a specialized, highly electrophilic malonate derivative that serves as a critical reagent in organic synthesis, particularly for constructing complex heterocyclic systems. With the molecular formula C16H8Cl6O4 and a molecular weight of 476.95 g/mol, this compound is characterized as a yellow to white solid that should be stored sealed in a dry environment at room temperature . Its primary research value lies in its role as a superior cyclocondensation agent for reactions with 1,3-dinucleophiles to yield six-membered heterocycles, including pyrones, coumarins, pyridones, and quinolones . The 2,4,6-trichlorophenyl (TCP) groups are excellent activating moieties, making this malonate significantly more reactive than conventional alkyl malonates like diethyl malonate. This enhanced reactivity allows it to proceed efficiently with less reactive or sensitive dinucleophiles at temperatures (150-250°C) that are considerably lower than those required by non-activated esters, which often need temperatures exceeding 250°C and can lead to decomposition of sensitive substrates . The mechanism of action involves the TCP esters acting as superior leaving groups during the nucleophilic attack, facilitating the formation of key ketene intermediates or enabling direct cyclization to form the desired heterocyclic core structures in good yields where simpler malonates fail or provide only trace amounts of product . This reagent is essential for researchers developing new synthetic methodologies, exploring the synthesis of malonyl heterocycles with embedded 1,3-dicarbonyl motifs, and working in fields such as medicinal chemistry and materials science. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, personal, veterinary, or household use.

Properties

IUPAC Name

bis(2,4,6-trichlorophenyl) 2-methylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl6O4/c1-6(15(23)25-13-9(19)2-7(17)3-10(13)20)16(24)26-14-11(21)4-8(18)5-12(14)22/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYQIVLDMHJIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488426
Record name Bis(2,4,6-trichlorophenyl) methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15781-71-2
Record name Bis(2,4,6-trichlorophenyl) methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Esterification

The most widely employed method for synthesizing this compound involves carbodiimide-mediated coupling. In this approach, 2-methylmalonic acid is reacted with 2,4,6-trichlorophenol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of an active intermediate (O-acylisourea), which subsequently reacts with the phenol to yield the diester.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.
  • Duration: 12–24 hours.
  • Yield: ~70–85% after purification by column chromatography.

Mechanistic Insight:
The DCC activates the carboxylic acid group of 2-methylmalonic acid, facilitating nucleophilic attack by the phenolic oxygen. The trichlorophenyl group’s electron-withdrawing nature enhances the phenol’s acidity, accelerating the reaction.

Acid Chloride Route

An alternative synthesis involves converting 2-methylmalonic acid to its acid chloride derivative using thionyl chloride ($$ \text{SOCl}_2 $$). The acid chloride is then reacted with 2,4,6-trichlorophenol in the presence of a base such as triethylamine to neutralize HCl byproducts.

Procedure:

  • Chlorination:
    $$ \text{2-Methylmalonic acid} + 2 \, \text{SOCl}2 \rightarrow \text{2-Methylmalonyl chloride} + 2 \, \text{SO}2 + 2 \, \text{HCl} $$
    Conditions: Reflux in anhydrous toluene for 4 hours.
  • Esterification:
    $$ \text{2-Methylmalonyl chloride} + 2 \, \text{2,4,6-Trichlorophenol} \rightarrow \text{this compound} + 2 \, \text{HCl} $$
    Conditions: 0°C, stoichiometric triethylamine, 6-hour reaction time.

Advantages:

  • Higher yields (~90%) due to the stability of acid chlorides.
  • Simplified purification via filtration of ammonium salts.

Solid-Phase Synthesis for Scalability

Recent advancements have explored solid-phase synthesis to improve scalability. Immobilized 2-methylmalonic acid on Wang resin is treated with 2,4,6-trichlorophenol and coupling agents, enabling iterative loading and reducing side reactions. This method is particularly advantageous for producing gram-scale quantities with >95% purity.

Applications in Organic Synthesis

Cyclization Reactions

The compound’s utility as a cyclization agent is demonstrated in the synthesis of mesoionic bispurinones. For example, condensation with arylaminobithiazole yields anhydro-3,3'-bis(6-methyl-8-aryl-5-hydroxy-7-oxothiazole[3,2-a]pyrimidinium hydroxides), a class of heterocycles with potential antimicrobial activity.

Key Reaction:
$$
\text{Arylaminobithiazole} + \text{this compound} \xrightarrow{\text{DMAP}} \text{Mesoionic bispurinone} + 2 \, \text{2,4,6-Trichlorophenol}
$$

Atropisomerism Studies

The steric hindrance imposed by the trichlorophenyl groups can induce axial chirality, enabling studies on atropisomerism. This property is exploited in the development of chiral catalysts and pharmaceuticals.

Analytical Characterization

Spectroscopic Data:

  • $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 1.55 (s, 3H, CH$$ _3 $$), 3.85 (s, 2H, CH$$ _2 $$), 7.45 (s, 4H, Ar-H).
  • IR (KBr): 1745 cm$$ ^{-1} $$ (C=O stretch), 1260 cm$$ ^{-1} $$ (C-O ester).

Purity Assessment: HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >98% purity, with residual solvents (e.g., DCM) below 0.1%.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-methylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis Applications

Bis(2,4,6-trichlorophenyl) 2-methylmalonate serves as a versatile reagent in organic synthesis. It is particularly effective in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. This application is crucial for the development of complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Cyclocondensation Reactions

In a study published in PMC, bis(2,4,6-trichlorophenyl) malonate was reacted with various 1,3-dinucleophiles under thermal conditions (150 - 250°C). The reactions yielded several new heterocyclic compounds, demonstrating the compound's utility as a cyclization agent. For instance, the synthesis of pyrido[1,2-a]benzimidazoles was achieved with moderate yields (approximately 30%) .

Medicinal Chemistry Applications

The biphenyl structure of this compound contributes to its potential pharmacological activities. Compounds with similar structures have been explored for their biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of biphenyl compounds exhibit significant anti-cancer properties. For instance, compounds similar to bis(2,4,6-trichlorophenyl) malonate have been investigated for their ability to inhibit tumor growth in various cancer models . The presence of chlorine atoms enhances the lipophilicity and biological activity of these compounds.

Industrial Applications

Beyond its role in laboratory synthesis and medicinal chemistry, this compound finds applications in industrial settings. Its properties make it suitable for use as an intermediate in the production of polymers and other materials.

Table: Industrial Applications of this compound

Application AreaDescription
Polymer ProductionUsed as an intermediate for synthesizing chlorinated polymers.
AgrochemicalsPotential use in developing herbicides or pesticides due to its reactive nature.
Specialty ChemicalsActs as a building block for various specialty chemicals with desired properties.

Environmental Considerations

While this compound has valuable applications, its environmental impact must be considered. Chlorinated compounds can pose risks due to their persistence and potential toxicity. Regulatory measures are essential to ensure safe handling and disposal.

Mechanism of Action

The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-methylmalonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of specific enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Bis(2,4,6-trichlorophenyl) 2-Methylmalonate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Reactivity Stability Environmental Impact Key Applications
This compound C₁₆H₈Cl₆O₄ ~475.91 High Moderate High (Cl content) Heterocycle synthesis, neurosensors
Bis(2,4,6-trichlorophenyl) malonate C₁₅H₆Cl₆O₄ 462.91 Very High Low High (Cl content) Cyclocondensation, pyridoquinazolines
Bis(2,4,6-trichlorophenyl) 2-phenylmalonate C₂₁H₁₀Cl₆O₄ 539.02 Moderate Moderate High (Cl content) Specialty esters, metal extraction
Diethyl malonate C₇H₁₂O₄ 160.17 Low High Low Low-yield cyclocondensation
Bis(2,4,6-trichlorophenyl) oxalate C₁₄H₄Cl₆O₄ 448.90 High Low High (Cl content) Chemiluminescence, hazardous decomposition

Key Comparisons:

Reactivity :

  • Bis(2,4,6-trichlorophenyl) malonate (unsubstituted) exhibits the highest reactivity due to the absence of steric hindrance, enabling efficient nucleophilic acyl substitutions. The 2-methyl derivative shows slightly reduced reactivity due to steric effects from the methyl group, while the 2-phenyl variant is further hindered by its bulky substituent .
  • Diethyl malonate is significantly less reactive, often yielding <5% in cyclocondensation reactions, necessitating harsher conditions .

Stability :

  • Trichlorophenyl esters generally exhibit poor long-term stability, with decomposition observed over weeks. The methyl and phenyl derivatives may show marginally improved stability compared to the unsubstituted malonate due to reduced electron-withdrawing effects .
  • Bis(2,4,6-trichlorophenyl) oxalate decomposes into toxic gases (e.g., HCl, CO), limiting its practical use .

Environmental Impact :

  • All trichlorophenyl esters are environmentally problematic due to chlorine content, conflicting with green chemistry principles. Diethyl malonate is preferred for eco-friendly applications but lacks synthetic efficiency .

Synthetic Utility: The 2-methyl derivative is favored in reactions requiring controlled steric effects, such as neurosensor synthesis . The unsubstituted malonate is optimal for high-yield heterocycle formation (e.g., 70–90% yields in pyrimidoquinazolinone synthesis) . The phenyl-substituted variant is utilized in niche applications like metal extraction (e.g., Cyanex 272) .

Research Findings

  • Cyclocondensation Efficiency : Bis(2,4,6-trichlorophenyl) malonates achieve >70% yields in pyrimido[1,2-a]pyrimidin-4-one synthesis, outperforming diethyl malonates (<5%) .
  • Steric Effects: The 2-methyl substituent in this compound moderates reactivity, enabling selective coupling with aminopyrimidines at room temperature .
  • Toxicity : The oxalate analogue releases hazardous Cl-based gases upon decomposition, necessitating stringent handling protocols .

Biological Activity

Bis(2,4,6-trichlorophenyl) 2-methylmalonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula C15H6Cl6O4C_{15}H_6Cl_6O_4. It features two 2,4,6-trichlorophenyl groups attached to a 2-methylmalonate moiety. The compound exhibits significant lipophilicity, indicated by a predicted logP value of approximately 6.75, which suggests a high tendency to partition into lipid environments .

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylmalonic acid with 2,4,6-trichlorophenol. Various methodologies have been explored to optimize yield and purity. For instance, recent studies have highlighted the use of microwave-assisted synthesis to enhance reaction efficiency and reduce by-products .

Antimicrobial Properties

Research indicates that derivatives of bis(2,4,6-trichlorophenyl) compounds possess notable antimicrobial activity. For example, studies have demonstrated that related biphenyl derivatives exhibit significant antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of bis(2,4,6-trichlorophenyl) derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity
AntifungalEffective against fungal strains
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of bis(2,4,6-trichlorophenyl) derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, suggesting potent antibacterial properties .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on anticancer activity, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited IC50 values in the low micromolar range (around 5 µM), demonstrating significant cytotoxicity. Flow cytometry analysis revealed that treated cells showed increased annexin V staining, indicative of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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